![molecular formula C10H7NO3 B12865000 2-Acetylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B12865000.png)
2-Acetylbenzo[d]oxazole-6-carbaldehyde
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Overview
Description
2-Acetylbenzo[d]oxazole-6-carbaldehyde is a heterocyclic compound with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science . The structure of this compound consists of a benzene ring fused to an oxazole ring, with acetyl and formyl groups attached at the 2 and 6 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzo[d]oxazole-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylbenzoxazole, followed by formylation at the 6-position using Vilsmeier-Haack reagent (DMF and POCl₃) . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Acetylbenzo[d]oxazole-6-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, alcohols, and thiols under acidic or basic conditions
Major Products
Oxidation: 2-Acetylbenzo[d]oxazole-6-carboxylic acid
Reduction: 2-Acetylbenzo[d]oxazole-6-methanol
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used
Scientific Research Applications
2-Acetylbenzo[d]oxazole-6-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetylbenzo[d]oxazole-6-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The formyl and acetyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the benzoxazole ring can interact with DNA and RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Acetylbenzoxazole: Lacks the formyl group at the 6-position, making it less reactive in certain chemical reactions.
6-Formylbenzoxazole: Lacks the acetyl group at the 2-position, affecting its biological activity and chemical reactivity.
2-Acetylbenzo[d]thiazole-6-carbaldehyde: Contains a sulfur atom in place of the oxygen in the oxazole ring, leading to different chemical and biological properties.
Uniqueness
2-Acetylbenzo[d]oxazole-6-carbaldehyde is unique due to the presence of both acetyl and formyl groups, which provide a versatile platform for various chemical modifications and biological interactions . This dual functionality makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-acetyl-1,3-benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C10H7NO3/c1-6(13)10-11-8-3-2-7(5-12)4-9(8)14-10/h2-5H,1H3 |
InChI Key |
FIZMZIUQIDWTOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)C=O |
Origin of Product |
United States |
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